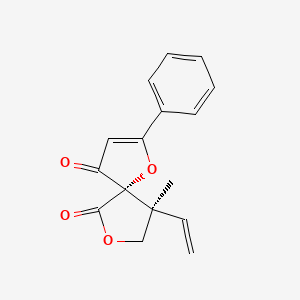
Hyperolactone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyperolactone C is a natural product found in Hypericum chinense, Cratoxylum cochinchinense, and Hypericum monogynum with data available.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Hyperolactone C is characterized by its spirolactone structure, which includes vicinal quaternary carbon centers. The synthesis of this compound has been a subject of interest due to its complex structure. Various synthetic pathways have been explored, including:
- Tandem Claisen Rearrangement : This method was utilized to achieve the synthesis of racemic this compound, although the yield was relatively low at around 25% under specific conditions (130 °C for 15 hours) .
- Photochemical Reactions : Recent studies have employed photoredox catalysis to facilitate the formation of this compound through innovative radical reactions .
Biological Activities
This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:
- Anti-HIV Activity : this compound has demonstrated significant inhibitory effects against HIV replication. In comparative studies, it was found that compounds derived from this compound exhibited varying degrees of anti-HIV activity, with some analogs showing promising results in terms of efficacy .
- Cytokine Production Inhibition : In addition to its antiviral properties, this compound has been shown to inhibit lipopolysaccharide-induced cytokine production. This suggests potential applications in inflammatory diseases and conditions where cytokine storms are detrimental .
Case Study 1: Anti-HIV Evaluation
A study evaluated the anti-HIV properties of this compound and its analogs using H9 lymphocytes. The results indicated that certain analogs had an effective concentration (EC50) significantly lower than that of non-infected controls, showcasing their potential as therapeutic agents against HIV .
Case Study 2: Cytokine Inhibition
In a separate investigation, the ability of this compound to inhibit cytokine production was assessed. The findings revealed that at concentrations as low as 10 μg/mL, this compound could effectively reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) .
Summary of Applications
| Application Area | Description |
|---|---|
| Antiviral Activity | Significant inhibition of HIV replication; potential for therapeutic use. |
| Anti-inflammatory | Inhibition of cytokine production suggests utility in managing inflammation. |
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(5S,9S)-9-ethenyl-9-methyl-2-phenyl-1,7-dioxaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C16H14O4/c1-3-15(2)10-19-14(18)16(15)13(17)9-12(20-16)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3/t15-,16-/m0/s1 |
Clé InChI |
NQUGWBJTAGWFOH-HOTGVXAUSA-N |
SMILES |
CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C |
SMILES isomérique |
C[C@@]1(COC(=O)[C@@]12C(=O)C=C(O2)C3=CC=CC=C3)C=C |
SMILES canonique |
CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C |
Synonymes |
hyperolactone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















